Tert-butyl azetidin-3-yl(ethyl)carbamate

Description

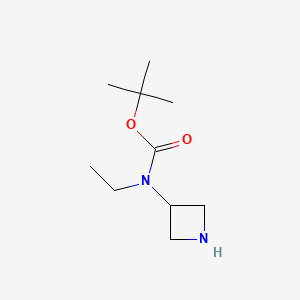

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-5-12(8-6-11-7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWCZZDKHFHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695423 | |

| Record name | tert-Butyl azetidin-3-yl(ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929716-69-8 | |

| Record name | tert-Butyl azetidin-3-yl(ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of tert-butyl azetidin-3-yl(ethyl)carbamate

An In-depth Technical Guide to tert-Butyl Azetidin-3-yl(ethyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and applications, with a particular focus on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of Azetidine Scaffolds in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug design. Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1] The incorporation of an azetidine ring into a molecule can significantly enhance its pharmacokinetic properties, such as solubility and metabolic stability, making it an attractive scaffold for medicinal chemists.[2]

This compound, with its Boc-protected amine and ethyl linker attached to the azetidine core, is a valuable bifunctional building block. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the secondary amine, allowing for sequential chemical modifications. This feature, combined with the azetidine's structural attributes, makes it a particularly useful component in the construction of complex molecules, most notably as a linker in the rapidly evolving field of PROTACs.[3][4][5]

Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, the properties of the closely related isomer, tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate (CAS: 162696-31-3), provide valuable estimations.

| Property | Value (Estimated for this compound) | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [6] |

| Molecular Weight | 200.28 g/mol | [6] |

| CAS Number | 929716-69-8 | [6] |

| Appearance | White to pale brown powder or colorless to pale yellow liquid | [5] |

| Melting Point | 84-86 °C (for isomer) | [5] |

| Boiling Point | 302 °C (for isomer) | [5] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water. | [5] |

| pKa | 12.81 ± 0.46 (Predicted for isomer) | [5] |

| Flash Point | 136 °C (for isomer) | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the N-alkylation of a Boc-protected azetidine derivative or the Boc-protection of an N-ethylated azetidine. Below is a representative synthetic protocol based on established methodologies for similar compounds.

Representative Synthesis Protocol: Reductive Amination

This protocol describes a potential two-step synthesis starting from 1-Boc-azetidin-3-one.

Caption: Reductive amination pathway for the synthesis of this compound.

Step 1: Reductive Amination

-

To a solution of 1-Boc-azetidin-3-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.1 equivalents).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Purification

-

The crude product is purified by column chromatography on silica gel.

-

A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Spectral Analysis and Characterization

¹H NMR Spectroscopy (Predicted)

-

δ 3.5-4.0 ppm: Multiplets corresponding to the protons of the azetidine ring.

-

δ 2.5-3.0 ppm: A quartet corresponding to the methylene protons of the ethyl group adjacent to the nitrogen.

-

δ 1.4 ppm: A singlet with an integration of 9H, characteristic of the tert-butyl group of the Boc protector.

-

δ 1.0-1.2 ppm: A triplet corresponding to the methyl protons of the ethyl group.

¹³C NMR Spectroscopy (Predicted)

-

δ ~155 ppm: Carbonyl carbon of the carbamate.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

Azetidine ring carbons: Peaks in the range of δ 40-60 ppm.

-

Ethyl group carbons: Peaks in the range of δ 15-45 ppm.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

~3300-3500 cm⁻¹: N-H stretching (if any secondary amine is present as an impurity).

-

~2850-2980 cm⁻¹: C-H stretching of the alkyl and azetidine groups.

-

~1680-1700 cm⁻¹: Strong C=O stretching of the carbamate group.

-

~1160-1250 cm⁻¹: C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be detected as its protonated form [M+H]⁺.

-

Expected [M+H]⁺: m/z = 201.16

Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the reactivity of the Boc-protecting group and the strained azetidine ring.

Deprotection of the Boc Group

The Boc group is notoriously labile under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid.

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolve this compound in a suitable solvent like dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Stability

-

Acidic Conditions: The molecule is unstable in strong acidic conditions due to the cleavage of the Boc group. The azetidine ring itself can also undergo ring-opening under harsh acidic conditions, particularly with heating.[2]

-

Basic Conditions: The Boc group is generally stable under basic conditions, making it an orthogonal protecting group to others like Fmoc. The carbamate is resistant to hydrolysis under basic conditions.

-

Thermal Stability: The compound is relatively stable at room temperature but may decompose at elevated temperatures.[5]

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block and linker in the synthesis of complex molecules for pharmaceutical research.

PROTACs and Molecular Glues

This molecule is particularly valuable as a linker in the design and synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azetidine-containing linker can provide conformational constraint and favorable physicochemical properties to the PROTAC molecule.

Caption: General structure of a PROTAC molecule incorporating the azetidine linker.

Scaffold for Bioactive Molecules

The azetidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. Its incorporation can lead to improved potency and selectivity of drug candidates.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

-

In case of contact: In case of skin or eye contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and an orthogonally protected secondary amine makes it an ideal component for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers in drug discovery and development.

References

-

MedChemExpress. tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | PROTAC Linker.[Link]

-

ChemBK. tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate.[Link]

-

ResearchGate. Stability of different azetidine esters.[Link]

- Supporting Information. General procedure for N-Boc protection of amines.

-

PubChem. tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate.[Link]

- Google Patents.

- Supporting Information. General procedure for N-Boc protection of amines.

-

Pharmaffiliates. tert-Butyl (R)-(1-(azetidin-3-yl)ethyl)carbamate.[Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

PMC. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[Link]

-

European Patent Office. Preparation of azetidinones.[Link]

-

PrepChem.com. Preparation of tert-Butyl azidoformate.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

- Google Patents.

-

Kuujia.com. Cas no 91188-13-5 (tert-butyl N-(azetidin-3-yl)carbamate).[Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.[Link]

-

NIST WebBook. tert-Butyl carbamate.[Link]

-

ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.[Link]

-

Google Patents. Patent Application Publication (10) Pub. No.: US 2005/0256310 A1.[Link]

-

PubChem. tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate.[Link]

-

ResearchGate. FT-IR spectrum of tert-butyl...[Link]

-

NIST WebBook. tert-Butyl carbamate.[Link]

-

PubChemLite. Tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride.[Link]

-

PubChemLite. Tert-butyl n-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride.[Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester.[Link]

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).[Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester.[Link]

-

PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.[Link]

-

ResearchGate. Solubility of d -Histidine in Aqueous Cosolvent Mixtures of N , N -Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N -Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect.[Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | C10H20N2O2 | CID 53404741 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS No. 91188-13-5: tert-Butyl azetidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 91188-13-5 identifies the compound tert-Butyl azetidin-3-ylcarbamate , also commonly referred to as 3-N-Boc-amino-azetidine. This molecule is a notable building block in modern synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the versatile Boc-protected amine, makes it a valuable synthon for introducing the azetidine moiety into more complex molecular architectures. The azetidine ring system is of growing interest in drug design as it can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1]

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and, crucially, the hazards and handling protocols associated with tert-Butyl azetidin-3-ylcarbamate.

Chemical and Physical Properties

tert-Butyl azetidin-3-ylcarbamate is a white solid at room temperature.[2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₂ | [3][4] |

| Molecular Weight | 172.22 g/mol | [3] |

| Melting Point | 63-72 °C | [2][5] |

| Boiling Point | 268 °C | [5][6] |

| Density | 1.06 g/cm³ at 20 °C | [5][6][7] |

| Flash Point | 116 °C (241 °F) | [2][6] |

| Water Solubility | Soluble (5g/100ml) | [2] |

| Appearance | White powder/solid | [2] |

| InChI Key | NEMXVXVJGXZDRR-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)NC1CNC1 | [2] |

Synthesis and Applications

Synthesis:

A common synthetic route to tert-Butyl azetidin-3-ylcarbamate involves the debenzylation of a protected precursor, such as tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation [2]

-

Reaction Setup: In a suitable reaction vessel, combine tert-butyl (1-diphenylmethylazetidin-3-yl)carbamate (1 equivalent) and 10% Pd/C catalyst.

-

Solvent Addition: Add ethanol as the solvent.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature for approximately 2 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield tert-Butyl azetidin-3-ylcarbamate as a white solid.

Applications in Research and Development:

The utility of CAS 91188-13-5 stems from its role as a versatile intermediate.[2] The Boc-protecting group allows for selective reactions at the azetidine nitrogen, while its subsequent removal unmasks the primary amine for further functionalization. Key applications include:

-

Preparation of Substituted Benzothiazoles: It serves as a reactant in copper-catalyzed three-component domino reactions to synthesize complex benzothiazole derivatives.[2]

-

Synthesis of P2Y12 Receptor Antagonists: This compound is utilized in the synthesis and pharmacokinetic evaluation of aminonicotinate sulfonylureas, which act as antagonists of the P2Y12 receptor, a key target in antiplatelet therapy.[2]

-

General Organic Synthesis: As a protected form of 3-aminoazetidine, it is a fundamental building block for introducing the azetidine scaffold into a wide array of molecules being investigated for various therapeutic areas, including central nervous system disorders.[1][2][8]

Hazards and Safety Information

tert-Butyl azetidin-3-ylcarbamate is classified as a hazardous chemical and requires careful handling to minimize exposure.[7] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[7][9]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[7][9]

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3 (H335: May cause respiratory irritation)[2][9]

Toxicological Information:

While comprehensive toxicological data is limited, the available information indicates the following:

-

Ingestion: May be harmful if swallowed.[7]

-

Inhalation: May cause respiratory irritation.[7][9] Not expected to be a primary route of exposure under normal handling of the solid form.[7]

It is important to note that the toxicological properties have not been fully investigated.[7] There is no data available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[7]

Safety Handling Workflow

The following diagram outlines the necessary workflow for safely handling CAS 91188-13-5 in a laboratory setting.

Caption: Recommended workflow for handling CAS 91188-13-5.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations:

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Conclusion

tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5) is a key synthetic intermediate with significant applications in the development of novel chemical entities. Its unique structural features make it a valuable tool for medicinal chemists. However, its hazardous properties, specifically as a skin, eye, and respiratory irritant, necessitate strict adherence to safety protocols. By understanding its properties and implementing the handling procedures outlined in this guide, researchers can safely and effectively utilize this compound in their work.

References

Sources

- 1. N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide (1515754-37-6) for sale [vulcanchem.com]

- 2. 3-N-Boc-amino-azetidine | 91188-13-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 3-N-Boc-Amino-azetidine | CymitQuimica [cymitquimica.com]

- 5. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]

- 6. 3-(Boc-amino)azetidine, 98% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. guidechem.com [guidechem.com]

- 9. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and ability to introduce three-dimensionality into molecules have captured the attention of drug discovery programs globally.[2][3] This guide provides a comprehensive exploration of the diverse biological activities of azetidine-containing compounds, delving into their mechanistic underpinnings, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will examine the pivotal role of the azetidine motif in enhancing pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders.

The Rise of the Azetidine Scaffold: From Natural Product to Pharmacophore

The journey of the azetidine ring began with its initial synthesis in the late 19th century.[1] For many years, the strained four-membered ring was largely considered a synthetic challenge rather than a valuable therapeutic building block. A significant turning point was the isolation of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis), which hinted at its biological relevance.[1] The latter half of the 20th century and the dawn of the 21st century witnessed a surge in interest in azetidine chemistry, spurred by the development of innovative synthetic methods.[1] This has solidified the azetidine scaffold's status as a key pharmacophore, with several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, featuring this unique motif.[2]

The utility of the azetidine ring in drug design often lies in its role as a bioisostere for other cyclic amines like pyrrolidine and piperidine.[1] This substitution can lead to improved metabolic stability, aqueous solubility, and target-binding affinity.[1] The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.

Anticancer Activity: Targeting Key Oncogenic Pathways

Azetidine-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[4][5] A notable mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell growth and survival that is aberrantly activated in many cancers.[4][6]

Mechanism of Action: Irreversible Inhibition of STAT3

Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[6][7] These compounds have been shown to selectively inhibit STAT3 activity over other STAT family members, such as STAT1 and STAT5.[6] In triple-negative breast cancer (TNBC) models, these compounds inhibited both constitutive and ligand-induced STAT3 signaling, leading to a loss of viable cells and tumor cell death.[6][7]

Caption: Canonical STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Quantitative Data: In Vitro Anticancer Efficacy

The antiproliferative activity of various azetidine-based compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| H172 (9f) | - | STAT3 EMSA | 0.38 - 0.98 | [4][6] |

| H182 | - | STAT3 EMSA | 0.38 - 0.98 | [4][6] |

| 8a | HepG2 | MTT | 13.5 (µg/ml) | [8] |

| 8a | MCF-7 | MTT | 10 (µg/ml) | [8] |

| 8b | HepG2 | MTT | 32.5 (µg/ml) | [8] |

| 8b | MCF-7 | MTT | 25.9 (µg/ml) | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

A standard method to assess the cytotoxic effects of novel compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: A stepwise workflow for determining the cytotoxicity of compounds using the MTT assay.

Self-Validating System:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is sensitive to cell death.

-

Negative Control: Vehicle-treated cells (e.g., DMSO) to establish baseline cell viability.

-

Blank: Wells containing only media and MTT to subtract background absorbance.

Antimicrobial Activity: A New Frontier Beyond β-Lactams

While the azetidin-2-one (β-lactam) ring is a cornerstone of antibiotic therapy, other azetidine derivatives have also demonstrated significant antimicrobial potential.[9][10][11] The growing threat of antimicrobial resistance necessitates the exploration of novel scaffolds like azetidine to develop new and effective antimicrobial agents.[9]

Spectrum of Activity

Azetidine derivatives have shown activity against a range of bacterial and fungal pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis[12][13][14]

-

Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa[12][13][14]

-

Fungi: Candida albicans, Aspergillus niger[15]

-

Mycobacterium: Mycobacterium tuberculosis[9]

The antimicrobial activity is often attributed to the presence of the β-lactam ring in azetidin-2-ones, but substitutions at various positions on the azetidine ring can significantly enhance this activity.[9] For instance, the addition of a phenyl or indole moiety at the 4-position of the azetidine ring has been shown to increase antimicrobial potency.[9]

Experimental Protocol: Agar Well Diffusion Assay

A common method for screening the antimicrobial activity of new compounds is the agar well diffusion assay.

Workflow for Agar Well Diffusion Assay

Caption: A workflow for the agar well diffusion method to screen for antimicrobial activity.

Self-Validating System:

-

Positive Control: A standard antibiotic (e.g., Ampicillin, Fluconazole) to confirm the susceptibility of the test organism.[11][12]

-

Negative Control: The solvent used to dissolve the compound (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.

Central Nervous System (CNS) Applications: Modulating Neurological Targets

The conformationally constrained nature of the azetidine ring makes it an ideal scaffold for designing ligands that target CNS receptors with high specificity.[2][16] Azetidine derivatives have shown promise as modulators of various neurological targets, including GABA transporters and dopamine receptors.[16][17]

GABA Uptake Inhibition

Azetidine derivatives have been evaluated as conformationally constrained GABA or β-alanine analogs for their potency as GABA-uptake inhibitors.[16] Certain azetidin-2-ylacetic acid derivatives have demonstrated high potency at the GAT-1 transporter.[16]

Dopamine Receptor Antagonism

Compounds incorporating the azetidine moiety have been investigated for their dopamine antagonist activities, suggesting their potential in the treatment of disorders like schizophrenia.[17] Furthermore, novel cis- and trans-azetidine analogs have been shown to potently inhibit dopamine uptake into synaptic vesicles, indicating their potential as therapeutic candidates for methamphetamine abuse.[18]

Structure-Activity Relationship (SAR): The Key to Optimization

The biological activity of azetidine-containing compounds is highly dependent on the nature and position of substituents on the ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing more potent and selective drugs.[1][16]

Logical Relationship of Azetidine SAR

Caption: The interplay between the azetidine scaffold, its substituents, and the resulting biological activity.

Minor modifications to the substitution pattern can lead to significant changes in biological activity.[19] For example, in a series of antimicrobial azetidine derivatives, compounds derived from 2-chlorobenzaldehyde were found to be more potent than those derived from benzaldehyde, highlighting the impact of electronic effects.[15]

Conclusion and Future Directions

The azetidine scaffold has firmly established itself as a versatile and valuable tool in drug discovery.[1] Its unique structural and physicochemical properties have enabled the development of a wide range of biologically active compounds with therapeutic potential in oncology, infectious diseases, and neuroscience.[2][17] The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space for azetidine-based compounds.[20] Future research will likely focus on the design of highly substituted and stereochemically complex azetidines to achieve even greater target selectivity and potency, paving the way for the next generation of innovative medicines.

References

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (URL: )

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed. (URL: )

- Antimicrobial potential of various substituted azetidine deriv

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (URL: )

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL: )

- Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds - Benchchem. (URL: )

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived

- Azetidines of pharmacological interest - PubMed. (URL: )

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (URL: )

- Azetidines in Drug Discovery - PharmaBlock. (URL: )

- Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (URL: )

- Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchG

- Azetidine analogs synthesis and characterization for antimicrobial activity. (URL: )

- Screening for Bioactive Azetidine Compounds: A Technical Guide - Benchchem. (URL: )

- Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines.

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. (URL: )

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor - eScholarship.org. (URL: )

- Synthesis and Antibacterial Studies of Azetidin-2-ones Deriv

- Efficacy of Azetidine-Based Compounds in Cancer Cell Lines: A Compar

- Antimicrobial potential of various substituted azetidine deriv

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: )

- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed. (URL: _)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 16. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial potential of various substituted azetidine derivatives | Semantic Scholar [semanticscholar.org]

- 20. pubs.rsc.org [pubs.rsc.org]

Navigating the Synthesis of tert-Butyl azetidin-3-yl(ethyl)carbamate: A Technical Guide for Researchers

Abstract

Introduction: The Scarcity of a Key Building Block

Substituted azetidines are privileged scaffolds in modern drug discovery, prized for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing unique three-dimensional exit vectors for molecular elaboration. tert-Butyl azetidin-3-yl(ethyl)carbamate, with its protected secondary amine, represents a valuable building block for the synthesis of more complex molecules, allowing for selective deprotection and further functionalization.

However, a thorough search of commercial chemical catalogs indicates that this compound is not offered as a standard, off-the-shelf product. This necessitates a reliable synthetic route for its preparation in a laboratory setting. This guide provides a direct solution by detailing the synthesis from its commercially available precursor, N-ethylazetidin-3-amine.

The Synthetic Strategy: Boc Protection of a Secondary Amine

The most direct and efficient method for the synthesis of this compound is the protection of the secondary amine of N-ethylazetidin-3-amine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a robust and well-established transformation in organic synthesis.[1][2]

The reaction proceeds via nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[1]

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Commercial Availability of the Key Precursor: N-Ethylazetidin-3-amine

While the target compound is not directly available, its immediate precursor, N-ethylazetidin-3-amine, can be procured from several suppliers, typically as its dihydrochloride salt. The dihydrochloride form enhances the stability and handling of this relatively low molecular weight amine.

Table 1: Representative Suppliers of N-Ethylazetidin-3-amine dihydrochloride

| Supplier | Product Name | CAS Number | Purity/Notes |

| BLD Pharm | N-ethylazetidin-3-amine dihydrochloride | 149088-17-5 | Inquiry for specifications |

| ChemScene | N,N-diethylazetidin-3-amine dihydrochloride | 149088-16-4 | >97% |

| BenchChem | N-Methylazetidin-3-amine dihydrochloride | 136293-86-2 | For structural reference |

Note: The CAS numbers for closely related structures are provided for clarity. Researchers should verify the exact CAS number with the supplier before ordering.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the title compound from N-ethylazetidin-3-amine dihydrochloride. The initial step involves the neutralization of the hydrochloride salt to liberate the free amine for the subsequent Boc protection.

Materials and Reagents

-

N-Ethylazetidin-3-amine dihydrochloride

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Step-by-Step Procedure

-

Free Amine Generation:

-

To a round-bottom flask, add N-ethylazetidin-3-amine dihydrochloride (1.0 eq).

-

Dissolve the salt in a minimal amount of deionized water.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an aqueous solution of sodium hydroxide (2.2 eq) or triethylamine (2.2 eq) while stirring.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free N-ethylazetidin-3-amine. Caution: This free amine is volatile and should be used immediately in the next step.

-

-

Boc Protection:

-

Dissolve the crude N-ethylazetidin-3-amine from the previous step in anhydrous dichloromethane (concentration of ~0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Safety and Handling

-

N-Ethylazetidin-3-amine and its salts: These are potentially corrosive and irritating. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate: This reagent is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a fume hood.

Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

While this compound is not a commercially available catalog item, it can be reliably synthesized in two straightforward steps from the readily available precursor, N-ethylazetidin-3-amine dihydrochloride. The Boc protection of the secondary amine is a high-yielding and clean reaction, making this a practical approach for researchers in need of this valuable synthetic building block. By following the detailed protocol in this guide, scientists and drug development professionals can efficiently produce this compound to advance their research programs.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]

Sources

Safety, handling, and disposal of tert-butyl azetidin-3-yl(ethyl)carbamate

An In-depth Technical Guide to the Safe Handling and Disposal of tert-Butyl Azetidin-3-yl(ethyl)carbamate

Introduction: A Modern Building Block in Medicinal Chemistry

This compound is a bifunctional organic molecule increasingly utilized in the landscape of modern drug discovery. Featuring a strained four-membered azetidine ring and a Boc-protected secondary amine, this compound serves as a valuable synthetic intermediate. Azetidine moieties are prized in medicinal chemistry for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while acting as rigid scaffolds to orient pharmacophoric elements.

However, the very features that make this compound structurally valuable—the strained ring system and reactive functional groups—necessitate a rigorous and informed approach to its handling, storage, and disposal. This guide, intended for laboratory scientists and drug development professionals, provides a comprehensive framework for managing this compound safely and effectively, grounded in an understanding of its inherent chemical properties.

Section 1: Hazard Identification and Compound Profile

A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard profile can be constructed by examining data from closely related structural analogs and the constituent functional groups.

Chemical and Physical Properties

The properties of this compound dictate its behavior under various laboratory conditions. Key data, aggregated from chemical databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [2] |

| CAS Number | 53404741 | [1] |

| Appearance | Likely a solid or oil | General |

| Boiling/Melting Point | Data not available; likely decomposes at high temperatures. | [3] |

| Solubility | Expected to be soluble in organic solvents. | [4] |

| Stability | Stable under recommended storage conditions. | [3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

GHS Hazard Classification (Inferred)

Based on the SDS for the structural isomer tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate, the following GHS classifications are anticipated.[3] It is imperative to handle the compound as if it possesses these hazards until specific data becomes available.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The azetidine ring system itself can be hazardous; azetidine is classified as highly flammable and can cause severe skin burns and eye damage.[5][6] While the substituents in the target molecule mitigate some of this reactivity, a cautious approach is warranted. Furthermore, some carbamates are known for their potential to act as cholinesterase inhibitors or are suspected carcinogens, adding another layer of potential risk that necessitates careful handling to minimize exposure.[7][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling any chemical is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation (H335) makes it mandatory to handle this compound in a certified chemical fume hood.[3] The fume hood provides constant ventilation, drawing airborne particulates or vapors away from the user's breathing zone.

Furthermore, a safety shower and eyewash station must be readily accessible.[3] Given the H319 "Causes serious eye irritation" classification, the ability to flush the eyes with copious amounts of water immediately following an exposure is critical to preventing permanent damage.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. | Protects against splashes that can cause serious eye irritation.[3][9] |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents direct skin contact, which can lead to irritation as per the H315 classification.[3][9][10] |

| Body Protection | A standard laboratory coat. A flame-retardant coat is advisable given the general flammability of azetidines. | Protects skin and personal clothing from contamination during routine handling.[9] |

| Respiratory Protection | Not typically required when used within a functioning chemical fume hood. | The fume hood serves as the primary respiratory control.[10] |

Section 3: Handling, Storage, and Emergency Procedures

Prudent Handling Practices

Adherence to standard good laboratory practices is essential.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][10]

-

Avoid Aerosolization: Avoid actions that could generate dust or aerosols. If the material is a solid, handle it carefully to prevent it from becoming airborne.[10]

-

Ventilation: Always use this compound within a chemical fume hood.[3][11]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.

-

Container: Store in a tightly-closed, properly labeled container.[3]

-

Environment: Keep in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[3][5]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

-

Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response Protocol: In the event of a spill, follow a structured response to ensure safety and effective cleanup.

Sources

- 1. tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | C10H20N2O2 | CID 53404741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate | C10H20N2O2 | CID 67243443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. chemos.de [chemos.de]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. epa.gov [epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of tert-Butyl Azetidin-3-yl(ethyl)carbamate in PROTAC Synthesis

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][][3] These heterobifunctional molecules are composed of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the critical event that initiates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[][5]

While the choice of POI and E3 ligands dictates the "what" and "how" of degradation, the linker is the architectural linchpin that governs the efficiency and overall properties of the PROTAC molecule.[1][5] Its length, rigidity, and chemical composition are not merely passive spacers; they critically influence the PROTAC's solubility, cell permeability, metabolic stability, and, most importantly, the geometric orientation required for productive ternary complex formation.[1][5][6] The evolution from simple alkyl and PEG chains to more sophisticated, rigid scaffolds represents a significant leap in rational PROTAC design.[1]

This guide focuses on the strategic application of a specific, high-value linker building block: tert-butyl azetidin-3-yl(ethyl)carbamate . We will explore the unique advantages conferred by the azetidine motif and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.

The Azetidine Advantage: Why Incorporate Rigid Scaffolds?

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "bioisosteres" and valuable scaffolds in medicinal chemistry.[7][8] Their incorporation into PROTAC linkers offers several distinct advantages over more flexible chains:

-

Conformational Rigidity: The strained four-membered ring of azetidine reduces the linker's conformational flexibility. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to more stable and productive interactions between the POI and E3 ligase.[9][10]

-

Improved Physicochemical Properties: Azetidine-containing linkers, being rich in sp3-hybridized atoms, can improve key drug-like properties. They often enhance aqueous solubility and metabolic stability compared to more lipophilic and flexible linkers.[7][11]

-

Vectorial Control: The defined geometry of the azetidine ring provides precise control over the exit vectors—the points of attachment to the POI and E3 ligands. This allows for a more systematic exploration of the optimal spatial arrangement for degradation.

The building block this compound is expertly designed for modular PROTAC synthesis. It features two distinct reactive handles: a primary amine on the ethyl side chain and a secondary amine on the azetidine ring, which is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group. This orthogonal design allows for sequential, controlled conjugation to the two primary ligands of the PROTAC.

PROTAC Synthesis Workflow: A Modular Approach

The synthesis of a PROTAC using this compound follows a logical, three-stage process: coupling of the first ligand, deprotection of the linker's core, and coupling of the second ligand. This modularity is a cornerstone of modern PROTAC library development.

Figure 1: Modular workflow for PROTAC synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for research use only by qualified professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Component Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | C10H20N2O2 | 200.28 | 162696-31-3 |

[Source: MedChemExpress][12][13]

Protocol 1: Coupling of the Azetidine Linker to an E3 Ligase Ligand

Rationale: This protocol describes the formation of an amide bond between the primary amine of the linker and a carboxylic acid functional group on an E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).[4] HATU is used as the coupling agent as it efficiently forms an active ester in situ, while DIPEA acts as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

Materials:

-

E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)

-

tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (1.1 eq) in a small volume of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting E3 ligand is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (typically using a gradient of methanol in dichloromethane) to yield the pure Boc-protected intermediate.

-

Confirm the structure and purity of the product using ¹H NMR and LC-MS analysis.

Protocol 2: Boc Deprotection of the Azetidine Nitrogen

Rationale: The Boc group is a widely used, acid-labile protecting group.[14] Its removal is essential to unmask the azetidine's secondary amine, making it available for the subsequent coupling reaction. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for this transformation.[15][16]

Materials:

-

Boc-Protected Intermediate from Protocol 1 (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Hexanes

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v in DCM). A common ratio is 1:4 TFA:DCM.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Self-Validation: Monitor the deprotection by TLC or LC-MS. The product spot/peak should be significantly more polar than the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Workup A (for stable amines): Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine intermediate, which is often used immediately in the next step.

-

Workup B (for isolation of TFA salt): Add cold diethyl ether or hexanes to the concentrated residue to precipitate the TFA salt of the amine. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 3: Final Coupling to the Protein of Interest (POI) Ligand

Rationale: This final step constructs the complete PROTAC molecule. The newly freed secondary amine on the azetidine ring is coupled to a carboxylic acid-functionalized POI ligand using the same reliable amide coupling chemistry as in the first step.

Materials:

-

Deprotected Amine Intermediate from Protocol 2 (1.0 eq)

-

POI Ligand with a carboxylic acid handle (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq, or 4.0 eq if starting from the TFA salt)

-

Anhydrous Dimethylformamide (DMF)

-

Standard workup and purification reagents (as in Protocol 1)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI Ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the deprotected amine intermediate (1.0 eq) in a small volume of anhydrous DMF. If using the TFA salt, add an extra equivalent of DIPEA to neutralize the salt.

-

Stir the reaction at room temperature for 4-16 hours.

-

Self-Validation: Monitor the reaction progress by LC-MS.

-

Perform an aqueous workup as described in Protocol 1 (dilute with DCM or EtOAc, wash with NaHCO₃ and brine).

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

-

Final Validation: Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm its structure, purity, and identity.

Visualization of the PROTAC Mechanism

Figure 2: The PROTAC-mediated protein degradation cycle.

Conclusion and Future Perspectives

The use of this compound exemplifies a modern, structure-guided approach to PROTAC design. By incorporating the rigid azetidine scaffold, researchers can move beyond simple linker length optimization and begin to fine-tune the critical spatial and physicochemical properties that govern degrader efficacy. The robust and modular synthetic protocols provided here offer a reliable pathway for assembling these advanced molecules. As the field of targeted protein degradation continues to mature, the strategic use of such sophisticated building blocks will be paramount in developing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

-

MedChemExpress. "tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | PROTAC Linker". MedChemExpress. [Link]

-

Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". Signal Transduction and Targeted Therapy. [Link]

-

MedChemExpress. "tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | PROTAC连接子". MCE. [Link]

-

Smith, L. et al. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides". LJMU Research Online. [Link]

-

Steinebach, C. et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points". Frontiers in Chemistry. [Link]

-

ResearchGate. "Classification of most common linkers used in PROTAC design based on...". ResearchGate. [Link]

-

National Institutes of Health. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation". NIH. [Link]

-

AxisPharm. "From Design to Degradation: The Essential Role of Linkers in PROTACs". AxisPharm. [Link]

-

PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs". PubMed. [Link]

-

MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection". MDPI. [Link]

-

ResearchGate. "A Facile Protocol for C(sp)–C(sp) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands". ResearchGate. [Link]

-

Tong, Y. et al. "Characteristic roadmap of linker governs the rational design of PROTACs". Signal Transduction and Targeted Therapy. [Link]

-

The Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl". The Royal Society of Chemistry. [Link]

-

ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs". ResearchGate. [Link]

-

RSC Publishing. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". RSC Advances. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. pubs.rsc.org [pubs.rsc.org]

Experimental protocols for N-Boc protection with tert-butyl azetidin-3-yl(ethyl)carbamate

Application Note: N-Boc Protection of tert-Butyl N-(azetidin-3-yl)-N-ethylcarbamate

A Comprehensive Guide to Strategy, Execution, and Analysis

Introduction: Strategic Protection of Azetidine Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, small, strained heterocyclic scaffolds like azetidine are of paramount importance. Their rigid, three-dimensional structures provide unique vectors for molecular exploration, often leading to compounds with improved physicochemical properties and novel biological activities. The azetidine ring nitrogen, a secondary amine, is a key handle for molecular elaboration. However, its inherent nucleophilicity and basicity often necessitate a protection strategy to ensure selective transformations on other parts of the molecule.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group, prized for its ease of installation, general stability to a wide range of non-acidic reagents, and clean, acid-labile removal.[1][2] This application note provides a detailed experimental protocol and the underlying chemical principles for the N-Boc protection of tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate, a substrate featuring a pre-existing carbamate, to yield the corresponding di-protected azetidine. This guide is designed for researchers and scientists who require a robust and reproducible method for this specific transformation, complete with mechanistic insights, process optimization, and analytical validation.

The Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The N-Boc protection of the secondary amine in the azetidine ring proceeds through a well-established nucleophilic acyl substitution mechanism.[3] The reaction is typically conducted using di-tert-butyl dicarbonate ((Boc)₂O) as the electrophilic source of the Boc group.

The core steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the azetidine ring attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule.[3][4] This initial attack forms a transient, high-energy tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. This step involves the expulsion of a tert-butyl carbonate anion as a leaving group.

-

Proton Transfer & Decomposition: The tert-butyl carbonate anion is a relatively strong base and deprotonates the newly formed, positively charged ammonium species. The resulting unstable tert-butyl carbonic acid readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol as innocuous byproducts.[1][4]

While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to neutralize the proton generated on the nitrogen, which can accelerate the reaction.[3]

Caption: Mechanism of N-Boc Protection.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the N-Boc protection of tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate on a 1.0 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| tert-Butyl N-(azetidin-3-yl)-N-ethylcarbamate | ≥95% | Commercial |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Lab Prepared |

| Brine (Saturated NaCl Solution) | ACS Grade | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |

| Silica Gel | 230-400 mesh | Sorbent Tech |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate (1.0 mmol, 1.0 equiv.).

-

Dissolution: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM). Stir at room temperature until fully dissolved.

-

Base Addition: Add triethylamine (TEA) (1.5 mmol, 1.5 equiv.) to the solution via syringe. Stir for 5 minutes.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol, 1.2 equiv.) to the reaction mixture portion-wise over 2 minutes. Note: The reaction will evolve CO₂ gas, so ensure the system is not sealed.[4]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes (See Section 4). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete (as indicated by TLC), dilute the mixture with an additional 20 mL of DCM.

-

Aqueous Workup: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure di-Boc protected product.

Caption: Experimental workflow for N-Boc protection.

Summary of Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Boc)₂O | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting material without excessive waste. |

| Stoichiometry (Base) | 1.2 - 1.5 equivalents | Neutralizes the generated acid, accelerating the reaction.[3] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that effectively dissolve both reactants. |

| Temperature | 0 °C to Room Temperature (20-25 °C) | Provides a good balance between reaction rate and stability of the reactants. |

| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion, but should be confirmed by TLC/LC-MS. |

| Workup | Saturated NaHCO₃ wash | Removes any unreacted (Boc)₂O and acidic byproducts. |

Analytical Validation: Monitoring and Characterization

Rigorous analytical validation is critical to confirm the reaction's success and the final product's purity.[5]

Reaction Monitoring with Thin Layer Chromatography (TLC)

TLC is a fast and effective method to monitor the reaction's progress.[5]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: 30% Ethyl Acetate in Hexanes (this may require optimization).

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) or ninhydrin.

-

Expected Result: The N-Boc protected product will be less polar than the starting secondary amine. Therefore, the product spot will have a higher Rf value (travel further up the plate) than the starting material spot. The disappearance of the starting material spot indicates the reaction is complete.

Product Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling sign of successful protection is the appearance of a large singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the newly installed Boc protector. A downfield shift of the protons on the azetidine ring adjacent to the nitrogen is also expected due to the electron-withdrawing effect of the carbamate.

-

¹³C NMR: Expect the appearance of two new signals: one around 80-82 ppm for the quaternary carbon of the tert-butyl group and another around 154-156 ppm for the new carbamate carbonyl carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product. The expected mass will be the molecular weight of the starting material plus 100.12 g/mol (the mass of the C₅H₈O₂ moiety of the Boc group). Look for the [M+H]⁺ or [M+Na]⁺ adducts.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reagent; low reactivity of the amine. | Increase equivalents of (Boc)₂O to 1.5. Add a catalytic amount (0.1 equiv.) of 4-DMAP.[6] Gently warm the reaction to 40°C.[7] |

| Product is Water Soluble | The di-Boc product may have some aqueous solubility. | During workup, back-extract the aqueous layers with DCM or EtOAc to recover any dissolved product. |

| Difficult Purification | Product and starting material have similar Rf. | Use a shallower solvent gradient during column chromatography or switch to a different solvent system (e.g., DCM/Methanol). |

References

-

Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. Available at: [Link][8][9]

-

Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Available at: [Link][10]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from: [Link][4]

-

Boc Anhydride. (n.d.). Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. Retrieved from: [Link][1]

-

ChemBK. (2024). tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate. Retrieved from: [Link][11]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link][12]

-

Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917–1924. Available at: [Link][6]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from: [Link][13]

-

Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from: [Link][14]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from: [Link][2]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from: [Link][15]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from: [Link][7]

-

PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate. Retrieved from: [Link][16]

Sources

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]